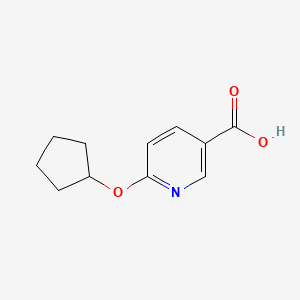

6-(Cyclopentyloxy)pyridine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-cyclopentyloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEHWQFWKIXXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509101-14-8 | |

| Record name | 6-(cyclopentyloxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Cyclopentyloxy)pyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid, a pyridine analog with noted pharmacological effects. This document is intended to serve as a core resource for researchers in medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

This compound, also known as 6-(cyclopentyloxy)nicotinic acid, is a derivative of nicotinic acid (a form of vitamin B3). Its structure features a pyridine ring substituted with a carboxylic acid group and a cyclopentyloxy group. This substitution pattern is of interest in medicinal chemistry for its potential to modulate receptor binding and pharmacokinetic properties compared to its parent compound.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃NO₃ | |

| Molecular Weight | 207.23 g/mol | |

| CAS Number | 509101-14-8 | [1] |

| Appearance | Powder | |

| Purity | ≥95% | |

| Predicted Boiling Point | 357.5 ± 22.0 °C | |

| Predicted Density | 1.263 ± 0.06 g/cm³ | |

| Storage Conditions | Sealed in a dry place, at room temperature. | [1] |

Biological Activity and Safety Profile

This compound is described as a pyridine analog that functions as a receptor agonist, with maximal activity observed at a concentration of 10 μM. It has a noted pharmacological effect on lymphocytes, although it does not significantly impact blood lymphocytes. The compound is not orally active and requires injection for in vivo studies.

From a safety perspective, it has been identified as an irritant. A notable characteristic is its potential to cause phototoxicity upon exposure to light; the EC50 values for this effect are dependent on the light concentration.

Experimental Protocols

Protocol: Synthesis of this compound

Objective: To synthesize this compound via nucleophilic aromatic substitution of 6-chloropyridine-3-carboxylic acid with cyclopentanol.

Materials:

-

6-chloropyridine-3-carboxylic acid

-

Cyclopentanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of Sodium Cyclopentoxide:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous cyclopentanol (1.5 equivalents) to anhydrous THF.

-

Under a nitrogen atmosphere, carefully add sodium hydride (1.5 equivalents) portion-wise to the stirred solution at 0 °C (ice bath).

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of sodium cyclopentoxide.

-

-

Nucleophilic Substitution Reaction:

-

Dissolve 6-chloropyridine-3-carboxylic acid (1.0 equivalent) in anhydrous THF in a separate flask.

-

Slowly add the solution of 6-chloropyridine-3-carboxylic acid to the prepared sodium cyclopentoxide solution at room temperature.

-

Heat the resulting mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of distilled water.

-

Acidify the aqueous solution to a pH of approximately 4-5 using 1 M HCl. This will precipitate the carboxylic acid product.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to obtain pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Determine the melting point.

-

Visualized Experimental Workflow

The following diagram illustrates the logical steps for the synthesis and purification of the target compound.

Caption: Synthetic workflow for this compound.

Potential Signaling Pathways

As a nicotinic acid analog and receptor agonist, this compound likely interacts with G-protein coupled receptors such as the nicotinic acid receptor GPR109A (also known as HCA₂). Activation of this Gi-coupled receptor typically leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This mechanism is known to inhibit lipolysis in adipocytes.

Alternatively, its structural similarity to nicotine suggests potential activity at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. Agonist binding to nAChRs, particularly subtypes like α7, allows for an influx of Ca²⁺ ions. This increase in intracellular calcium can trigger a cascade of downstream signaling events, including the activation of the Phosphoinositide 3-kinase (PI3K)-Akt and the Mitogen-activated protein kinase (MAPK/ERK) pathways. These pathways are crucial in regulating cell survival, proliferation, and inflammation.

The following diagram illustrates a generalized signaling pathway for a nicotinic acetylcholine receptor agonist.

Caption: Potential nAChR-mediated signaling cascade for the agonist.

References

An In-depth Technical Guide to 6-(Cyclopentyloxy)pyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Cyclopentyloxy)pyridine-3-carboxylic acid, a pyridine derivative also known as 6-(cyclopentyloxy)nicotinic acid, is a molecule of interest in medicinal chemistry and pharmacological research. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis, though not available for this specific molecule, are extrapolated from established methods for analogous compounds. Furthermore, this guide discusses its potential mechanism of action as a nicotinic acid receptor agonist and the associated signaling pathways. All quantitative data is presented in structured tables, and key conceptual frameworks are visualized using logical diagrams.

Molecular Structure and Physicochemical Properties

This compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and a cyclopentyloxy group at the 6-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 207.23 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| CAS Number | 509101-14-8 | --INVALID-LINK--[1] |

| Predicted Boiling Point | 357.5 ± 22.0 °C | --INVALID-LINK--[2] |

| Predicted Density | 1.263 ± 0.06 g/cm³ | --INVALID-LINK--[2] |

| Purity (Typical) | Min. 95% | --INVALID-LINK--[1] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring, the cyclopentyl group, and the carboxylic acid proton (typically a broad singlet). The protons on the carbon adjacent to the ether oxygen would be deshielded. |

| ¹³C NMR | Resonances for the carbons of the pyridine ring, the cyclopentyl group, and the carbonyl carbon of the carboxylic acid (expected in the 165-185 ppm range).[3] |

| Infrared (IR) | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1710-1760 cm⁻¹), and C-O stretches from the ether linkage.[3] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (207.23 g/mol ) and fragmentation patterns characteristic of the loss of the cyclopentyloxy and carboxylic acid groups. |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not available in the public domain. However, a common and effective method for the synthesis of 6-alkoxypyridine-3-carboxylic acids involves the nucleophilic substitution of a halogen at the 6-position of a pyridine ring with an alkoxide. A plausible synthetic route would start from 6-chloronicotinic acid and cyclopentanol.

Proposed Synthesis Workflow

The proposed synthesis involves the reaction of 6-chloronicotinic acid with sodium cyclopentoxide, which is generated in situ from cyclopentanol and a strong base like sodium hydride.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

Materials:

-

6-chloronicotinic acid

-

Cyclopentanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of Sodium Cyclopentoxide: To a stirred solution of cyclopentanol (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium cyclopentoxide.

-

Nucleophilic Substitution: Add 6-chloronicotinic acid (1.0 equivalent) to the reaction mixture. Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Acidify the aqueous solution to a pH of approximately 4-5 with 1M HCl to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with water and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Dry the purified product under vacuum.

Note: This is a generalized and hypothetical protocol. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary to achieve a good yield and high purity of the final product.

Biological Activity and Mechanism of Action

This compound is described as a pyridine analog with pharmacological effects on lymphocytes, acting as a receptor agonist.[1] This activity is characteristic of compounds that interact with nicotinic acid receptors.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

As a nicotinic acid analog, this compound is predicted to act as an agonist at nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.[4]

Activation of nAChRs by an agonist leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx of positive ions causes depolarization of the cell membrane, leading to an excitatory postsynaptic potential.[5]

The downstream effects of nAChR activation are diverse and depend on the specific receptor subtype and the cell type. The influx of Ca²⁺ is a key second messenger that can trigger various intracellular signaling cascades.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 6-cyclopentyloxy-pyridine-3-carboxylic acid | 509101-14-8 [amp.chemicalbook.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Cyclopentyloxy)pyridine-3-carboxylic acid (CAS 509101-14-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Cyclopentyloxy)pyridine-3-carboxylic acid, also known as 6-(cyclopentyloxy)nicotinic acid, is a pyridine carboxylic acid derivative. This class of compounds is of significant interest in medicinal chemistry due to the versatile biological activities exhibited by the pyridine scaffold. Pyridine derivatives are integral components of many pharmaceuticals and are explored for a wide range of therapeutic applications, including as enzyme inhibitors. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, a proposed synthetic route, and its known biological activities, to support further research and development efforts.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these data are predicted values from computational models and have not been experimentally verified in publicly available literature.

| Property | Value | Source |

| CAS Number | 509101-14-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 207.23 g/mol | [1][2][3] |

| Appearance | Powder | [4] |

| Purity | Min. 95% to 99% | [1][4] |

| Boiling Point (Predicted) | 357.5 ± 22.0 °C | [3] |

| Density (Predicted) | 1.263 ± 0.06 g/cm³ | [3] |

| Storage | Keep in a cool & dry place | [4] |

Synthesis

A potential synthetic pathway is illustrated below:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Materials:

-

6-Chloronicotinic acid

-

Cyclopentanol

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

To a solution of cyclopentanol in anhydrous DMF, slowly add sodium hydride at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium cyclopentoxide.

-

Add 6-chloronicotinic acid to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Acidify the aqueous solution with HCl to precipitate the product.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not publicly available. However, based on the structure and data for similar compounds, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons on the pyridine ring, the methine proton of the cyclopentyloxy group, and the methylene protons of the cyclopentyl ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum would display signals for the carbons of the pyridine ring, the carboxylic acid carbonyl carbon, and the carbons of the cyclopentyloxy group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid group.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid.

-

C-O stretching bands for the ether linkage.

-

C=N and C=C stretching bands for the pyridine ring.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (207.23 g/mol ). Fragmentation patterns would likely involve the loss of the cyclopentyloxy group or the carboxylic acid group.

Biological Activity

This compound has been reported to exhibit several biological activities.

| Activity | Description |

| Irritant | The compound has been shown to be an irritant. |

| Pharmacological Effect on Lymphocytes | It has a pharmacological effect on lymphocytes, though it does not have a significant effect on blood lymphocytes. |

| Receptor Agonist Activity | The receptor agonist activity is reported to be maximal at a concentration of 10 μM. The specific receptor has not been identified in the available literature. |

| Phototoxicity | When exposed to light, the compound can cause phototoxicity. The EC50 values for this effect are dependent on the concentration of light. |

Experimental Protocols for Biological Assays

Detailed protocols for the biological evaluation of this specific compound are not available. However, general experimental workflows for assessing receptor agonism and effects on lymphocytes are described below.

This workflow outlines a typical cell-based assay to determine the agonist activity of a compound at a G-protein coupled receptor (GPCR).

Caption: General workflow for a receptor agonist assay.

This workflow describes a common method to assess the effect of a compound on lymphocyte proliferation.

Caption: General workflow for a lymphocyte proliferation assay.

Safety and Handling

Based on available information, this compound is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Given its potential for phototoxicity, exposure to light should be minimized during handling and storage.

Conclusion

This compound is a pyridine derivative with potential for further investigation in drug discovery and development. While detailed experimental data is currently limited in the public domain, this guide provides a foundational understanding of its physicochemical properties, a plausible synthetic approach, and its known biological activities. Further experimental characterization, including comprehensive spectroscopic analysis and detailed biological profiling, is necessary to fully elucidate the therapeutic potential of this compound. This guide serves as a valuable resource for researchers initiating studies on this compound and its derivatives.

References

- 1. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ekwan.github.io [ekwan.github.io]

- 4. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 6-(cyclopentyloxy)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 6-(cyclopentyloxy)nicotinic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physical properties. These protocols are intended to serve as a practical resource for researchers undertaking the characterization of this and similar molecules.

Core Physical Properties

The available physical and chemical identifiers for 6-(cyclopentyloxy)nicotinic acid are summarized below. It is important to note the absence of experimentally determined values for several key physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| CAS Number | 509101-14-8 | [1] |

Experimental Protocols for Physical Property Determination

The following sections outline standard laboratory procedures for determining the melting point, solubility, and pKa of a solid organic acid like 6-(cyclopentyloxy)nicotinic acid.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of 6-(cyclopentyloxy)nicotinic acid is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.[2][3]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: The sample is heated at a rapid rate (e.g., 10-20 °C per minute) to determine an approximate melting range.[4]

-

Accurate Melting Point Determination: The apparatus is allowed to cool. A new sample is prepared and heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.[3]

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[3]

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its formulation, purification, and in vitro/in vivo testing.

Principle: The solubility of a compound is determined by observing its ability to dissolve in a range of solvents with varying polarities. For an acidic compound, solubility in aqueous bases can provide additional information.

Materials:

-

6-(cyclopentyloxy)nicotinic acid

-

A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, 5% aqueous sodium hydroxide, 5% aqueous sodium bicarbonate, 5% aqueous hydrochloric acid)

-

Test tubes

-

Vortex mixer or spatula for agitation

-

pH paper

Procedure:

-

Solubility in Water: Add approximately 25 mg of 6-(cyclopentyloxy)nicotinic acid to a test tube containing 0.75 mL of water. Vigorously agitate the mixture. Observe if the solid dissolves completely, partially, or not at all. Test the pH of the resulting solution with pH paper.[5]

-

Solubility in Organic Solvents: Repeat the procedure with a range of organic solvents of varying polarities (e.g., ethanol, acetone, diethyl ether) to establish a solubility profile.

-

Acid-Base Solubility:

-

To a test tube containing 25 mg of the compound, add 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution in portions, with agitation. The dissolution of a water-insoluble compound in NaOH suggests the presence of an acidic functional group.[5][6]

-

Repeat the process with 5% aqueous sodium bicarbonate (NaHCO₃) solution. Carboxylic acids are typically strong enough acids to dissolve in NaHCO₃, while phenols are generally not.[5][6]

-

To assess for basic functional groups (unlikely for this compound but part of a standard protocol), test the solubility in 5% aqueous hydrochloric acid (HCl).[5][6]

-

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Principle: Potentiometric titration is a common and accurate method for determining the pKa of an acid. A solution of the acid is titrated with a strong base, and the pH is measured as a function of the volume of base added. The pKa is the pH at which the acid is half-neutralized.

Apparatus and Reagents:

-

pH meter with a combination electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

A precisely weighed sample of 6-(cyclopentyloxy)nicotinic acid

-

Solvent (e.g., water or a water/organic solvent mixture if the compound has low water solubility)

Procedure:

-

Sample Preparation: A known quantity of 6-(cyclopentyloxy)nicotinic acid is dissolved in a suitable solvent in a beaker.

-

Titration Setup: The pH electrode is calibrated and immersed in the sample solution. The solution is stirred gently with a magnetic stirrer. The buret is filled with the standardized NaOH solution.

-

Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[7]

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The volume of NaOH at the equivalence point is determined. The volume of NaOH required to reach the half-equivalence point is then calculated. The pKa is the pH of the solution at this half-equivalence point.[8][9]

Conceptual Experimental Workflow: Synthesis

While a specific, detailed experimental workflow for the synthesis of 6-(cyclopentyloxy)nicotinic acid was not found in the searched literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common method for the synthesis of aryl ethers is the Williamson ether synthesis. This would involve the reaction of a chloronicotinic acid derivative with cyclopentanol under basic conditions.

References

- 1. 509101-14-8|6-(Cyclopentyloxy)nicotinic acid|BLD Pharm [bldpharm.com]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. web.williams.edu [web.williams.edu]

- 9. pubs.acs.org [pubs.acs.org]

Synthesis of 6-(Cyclopentyloxy)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(cyclopentyloxy)nicotinic acid, a valuable building block in medicinal chemistry. The synthesis is primarily achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document outlines the probable synthetic pathways, details the necessary experimental protocols, and presents the available data in a structured format to facilitate research and development.

Executive Summary

The synthesis of 6-(cyclopentyloxy)nicotinic acid can be efficiently accomplished via two primary routes of the Williamson ether synthesis. The first approach involves the reaction of a 6-halonicotinic acid, typically 6-chloronicotinic acid, with cyclopentanol in the presence of a suitable base. The second, and more commonly inferred method, utilizes the reaction of a salt of 6-hydroxynicotinic acid with a cyclopentyl halide or sulfonate. Both pathways offer viable routes to the desired product, with the choice of method often depending on the availability and cost of the starting materials. This guide will focus on the latter approach, providing a detailed, albeit exemplar, protocol based on established chemical principles.

Synthetic Pathways

The core of the synthesis lies in the nucleophilic substitution reaction between an alkoxide and an alkyl halide, the hallmark of the Williamson ether synthesis.

Route A: From 6-Chloronicotinic Acid

This route involves the direct displacement of the chloro group from 6-chloronicotinic acid by the cyclopentoxide ion, formed in situ from cyclopentanol and a strong base.

Route B: From 6-Hydroxynicotinic Acid

This preferred route involves the deprotonation of 6-hydroxynicotinic acid to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from a cyclopentyl derivative.

Diagram of the General Synthetic Workflow

Caption: General workflow for the synthesis of 6-(cyclopentyloxy)nicotinic acid.

Experimental Protocols

Synthesis of 6-(Cyclopentyloxy)nicotinic Acid from 6-Hydroxynicotinic Acid and Cyclopentyl Bromide

Materials:

-

6-Hydroxynicotinic acid

-

Cyclopentyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser

-

Dropping funnel

-

Inert gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel is dried in an oven and allowed to cool under a stream of argon or nitrogen.

-

Formation of the Alkoxide: To the flask is added 6-hydroxynicotinic acid (1.0 equivalent) and anhydrous DMF. The suspension is stirred at room temperature. Sodium hydride (1.1 equivalents of a 60% dispersion in mineral oil) is carefully added portion-wise to the suspension. The reaction mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 6-hydroxynicotinic acid.

-

Addition of the Alkylating Agent: Cyclopentyl bromide (1.2 equivalents) is dissolved in a small amount of anhydrous DMF and added to the dropping funnel. This solution is then added dropwise to the reaction mixture at room temperature.

-

Reaction: After the addition is complete, the reaction mixture is heated to 80-90 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous mixture is then acidified to pH 3-4 with 1 M HCl. The product is extracted with diethyl ether (3 x volumes). The combined organic layers are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

As specific quantitative data for the synthesis of 6-(cyclopentyloxy)nicotinic acid is not publicly available, the following table presents expected ranges for key reaction parameters based on similar Williamson ether syntheses.

| Parameter | Expected Value/Range | Notes |

| Yield | 60-85% | Highly dependent on reaction conditions and purity of starting materials. |

| Reaction Time | 12-24 hours | Can be optimized by monitoring with TLC. |

| Reaction Temperature | 80-90 °C | Higher temperatures may lead to side reactions. |

| Purity (after purification) | >95% | Achievable with standard purification techniques. |

Mandatory Visualization

Logical Relationship of Synthetic Steps

Caption: Key logical steps in the synthesis of 6-(cyclopentyloxy)nicotinic acid.

Conclusion

The synthesis of 6-(cyclopentyloxy)nicotinic acid is a straightforward process for researchers familiar with standard organic synthesis techniques. The Williamson ether synthesis provides a reliable and efficient method to obtain this compound. The protocol and data presented in this guide, while based on established chemical principles rather than a specific literature procedure, offer a solid foundation for the successful synthesis and further investigation of this and related molecules in the pursuit of new therapeutic agents. It is recommended that researchers optimize the reaction conditions for their specific needs and available resources.

Unveiling the Biological Profile of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(Cyclopentyloxy)pyridine-3-carboxylic acid, a pyridine analogue, has been identified as a compound with modulatory effects on lymphocytes and phototoxic properties. Structurally related to nicotinic acid (niacin), its biological activities are likely mediated through agonism of the G-protein coupled receptor GPR109A, a known receptor for nicotinic acid expressed on various immune cells, including lymphocytes. This agonism is hypothesized to trigger anti-inflammatory signaling pathways. Additionally, based on the activity of structurally similar molecules, it may possess carbonic anhydrase inhibitory properties. This technical guide provides a comprehensive overview of its known biological effects, a hypothesized mechanism of action, and general protocols for the key experimental assays used to characterize such compounds.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol [1] |

| CAS Number | 509101-14-8[1] |

| Appearance | Not specified |

| Solubility | Not specified |

Known Biological Activities

Immunomodulatory Effects on Lymphocytes

This compound has been reported to exert a pharmacological effect on lymphocytes.[1] It is described as a receptor agonist with maximal activity observed at a concentration of 10 μM.[1] While this suggests a direct interaction with a receptor on these immune cells, specific details regarding the nature of this effect (e.g., inhibition or stimulation of proliferation, cytokine production) and the specific lymphocyte subsets affected are not detailed in the available literature. The compound is noted to not have a significant effect on blood lymphocytes, which may imply a more pronounced effect on tissue-resident or activated lymphocytes.[1]

Phototoxicity

The compound is known to be phototoxic.[1] This means that in the presence of light, particularly ultraviolet (UV) radiation, it can induce cellular damage. The half-maximal effective concentration (EC50) for this phototoxic effect is reported to be dependent on the concentration (intensity and/or duration) of the light exposure.[1]

Potential Carbonic Anhydrase Inhibition

While direct experimental data for this compound is unavailable, studies on structurally related 6-alkoxy-pyridine-3-carboxylic acids have shown inhibitory activity against carbonic anhydrases. The presence of a hydrophobic substituent at the 6-position of the pyridine ring has been correlated with enhanced inhibitory activity. This suggests that this compound may also function as a carbonic anhydrase inhibitor.

Hypothesized Mechanism of Action: GPR109A Agonism

Given that this compound is a derivative of nicotinic acid and exhibits receptor agonist activity on lymphocytes, its primary mechanism of action is hypothesized to be through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2). GPR109A is expressed on various immune cells, including monocytes, macrophages, neutrophils, and lymphocytes.

Activation of GPR109A by agonists like nicotinic acid is known to initiate a signaling cascade that leads to anti-inflammatory responses. This pathway typically involves the coupling of the receptor to an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can modulate the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing gene expression and cellular function, including the production of inflammatory cytokines.

References

The Diverse Mechanisms of Action of Pyridine-3-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin (Vitamin B3), forms the structural core of a vast and pharmacologically significant class of derivatives.[1][2][3] These compounds exhibit a remarkable breadth of biological activities, ranging from lipid metabolism regulation and anti-inflammatory effects to antimicrobial and anticancer properties.[2][4][5][6] This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of pyridine-3-carboxylic acid derivatives, with a focus on the underlying signaling pathways, quantitative data from key experiments, and detailed experimental methodologies.

The versatility of the pyridine scaffold, with its electron-deficient aromatic ring and a carboxylic acid group, allows for π-π stacking, hydrogen bonding, and metal ion coordination with biological targets.[1] This chemical tractability has made it a privileged structure in medicinal chemistry, leading to the development of numerous therapeutic agents.[1][2] This document will systematically dissect the primary mechanisms, beginning with the most well-characterized pathway involving the GPR109A receptor, followed by explorations into their roles as enzyme inhibitors and antimicrobial agents.

GPR109A Receptor Activation: The Canonical Niacin Pathway

The most extensively studied mechanism of action for a pyridine-3-carboxylic acid derivative is the activation of the G protein-coupled receptor GPR109A (also known as HCA2) by nicotinic acid.[5][7] This receptor is primarily expressed in adipocytes and various immune cells, such as macrophages and neutrophils.[4][5] Its activation triggers a cascade of intracellular events that mediate both the therapeutic lipid-lowering effects and some of the adverse effects of niacin.

Signaling Pathways

Upon binding of nicotinic acid or its derivatives, GPR109A undergoes a conformational change, leading to the activation of two principal signaling pathways: a G-protein-dependent pathway and a β-arrestin-dependent pathway.

-

G-Protein Dependent Pathway (Anti-lipolytic Effect): GPR109A couples to inhibitory G-proteins (Gαi).[7] This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[5][6][7] The reduction in cAMP attenuates the activity of protein kinase A (PKA), which is responsible for phosphorylating and activating hormone-sensitive lipase (HSL).[8] The net result is the inhibition of triglyceride hydrolysis (lipolysis) in adipocytes, leading to a decrease in the release of free fatty acids (FFAs) into the bloodstream.[7][8] This reduction in circulating FFAs decreases the substrate available for the liver to produce triglycerides and very-low-density lipoproteins (VLDL), contributing to the beneficial effects on plasma lipid profiles.[5]

-

β-Arrestin Dependent Pathway (Inflammatory Response & Flushing): Emerging evidence suggests that GPR109A signaling also involves β-arrestins.[5] This pathway is implicated in the common side effect of niacin-induced cutaneous flushing, which is mediated by the release of prostaglandin D2 (PGD2) in Langerhans cells and keratinocytes.[5][7] Additionally, β-arrestin signaling can modulate inflammatory responses by interacting with IκBα, which inhibits NF-κB activity.[5]

Visualization of GPR109A Signaling

The following diagram illustrates the dual signaling cascades initiated by GPR109A activation.

Caption: Dual signaling pathways of the GPR109A receptor upon activation.

Anti-inflammatory and Anti-Atherosclerotic Effects

Beyond lipid modification, GPR109A activation on immune cells like macrophages exerts potent anti-inflammatory effects. Studies in mouse models of atherosclerosis have shown that nicotinic acid can inhibit disease progression independently of its lipid-modifying effects.[4] This is achieved through GPR109A-mediated mechanisms in macrophages, which include:

-

Induction of cholesterol efflux: Nicotinic acid induces the expression of the cholesterol transporter ABCG1, promoting the removal of cholesterol from macrophages.[4]

-

Inhibition of macrophage recruitment: Activation of GPR109A impairs the recruitment of macrophages to atherosclerotic plaques.[4]

Anticancer Potential

Recent research has uncovered a role for GPR109A as a tumor suppressor in certain tissues. Its expression is often silenced in human colon and breast cancer tissues.[6][9] Activation of GPR109A in cancer cell lines can induce apoptosis and inhibit tumor growth.[6][9] The proposed mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the suppression of NF-κB activation.[6][9]

Experimental Protocols

Protocol: In Vitro cAMP Accumulation Assay for GPR109A Activation

This assay is fundamental for quantifying the agonist activity of pyridine-3-carboxylic acid derivatives at the GPR109A receptor.

-

Cell Culture: HEK-293 cells stably expressing the human GPR109A receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Preparation: Cells are seeded into 96-well plates and grown to 80-90% confluency. On the day of the assay, the growth medium is replaced with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor).

-

Compound Treatment: Cells are pre-incubated with the stimulation buffer for 15-30 minutes. Subsequently, they are treated with various concentrations of the test pyridine-3-carboxylic acid derivative for 15 minutes.

-

Adenylate Cyclase Stimulation: Forskolin (a direct activator of adenylyl cyclase) is added to all wells (except the negative control) to a final concentration of 10 µM and incubated for an additional 15-20 minutes at 37°C. This stimulates cAMP production.

-

Cell Lysis and cAMP Measurement: The stimulation is terminated, and cells are lysed according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., a competitive immunoassay using HTRF, ELISA, or LANCE).

-

Data Analysis: The amount of cAMP produced is measured. The data is normalized to the response produced by forskolin alone (100%) and a vehicle control (0%). EC50 values for the test compounds are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Enzyme Inhibition

Pyridine-3-carboxylic acid derivatives are highly versatile scaffolds for the design of potent enzyme inhibitors, targeting a wide array of enzymes implicated in various diseases.[1][2] The pyridine nitrogen and the carboxylic acid group are key pharmacophoric features that can engage in critical binding interactions within enzyme active sites.[1]

Key Enzyme Targets

A review of the literature and patent filings reveals a broad spectrum of enzymes targeted by these derivatives.[1][10]

-

Cyclooxygenases (COX-1 & COX-2): Derivatives such as Niflumic acid and Flunixin are non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes, which are involved in prostaglandin biosynthesis.[1]

-

Tyrosine Kinases: The Bcr-Abl and c-Met kinases, crucial in cancer signaling, have been targeted by inhibitors built on the pyridine carboxylic acid framework.[1]

-

Histone Demethylases: These enzymes are important epigenetic regulators and represent a target for cancer therapy.[1]

-

Other Targets: The list of inhibited enzymes is extensive and includes urease, tyrosinase, myeloperoxidase (MPO), acetylcholinesterase, and kynurenine 3-monooxygenase (KMO).[1]

Quantitative Data on Enzyme Inhibition

The inhibitory potency of various pyridine-3-carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50).

| Derivative Class/Compound | Target Enzyme | IC50 Value (µM) | Reference |

| Nicotinic Acid Derivatives | COX-2 | Varies (Potent activity reported) | [1] |

| Diclofenac (related structure) | Kynurenine 3-monooxygenase (KMO) | 13.6 | [1] |

| Patented Scaffolds | Various (DHODH, GSK-3, etc.) | Nanomolar potency reported | [2][10] |

Note: This table is illustrative. Specific IC50 values are highly dependent on the exact chemical structure of the derivative and the assay conditions.

Visualization of Enzyme Inhibition Workflow

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Antimicrobial Mechanisms of Action

Certain pyridine-3-carboxylic acid derivatives have been developed as potent antimicrobial agents.[11][12] Their mechanisms often involve the disruption of essential bacterial processes.

Inhibition of DNA Gyrase

A prominent mechanism for the antibacterial action of some pyridine derivatives is the inhibition of DNA gyrase (a type II topoisomerase). This enzyme is crucial for bacterial DNA replication, transcription, and repair. Molecular docking studies have shown that these compounds can interact with the active site of the GyrA and GyrB subunits of DNA gyrase.[11] The interaction often involves the formation of a metal ion bridge and hydrogen bonding with key amino acid residues, mimicking the mechanism of fluoroquinolone antibiotics.[11]

Other Potential Mechanisms

While DNA gyrase is a key target, the structural diversity of these derivatives suggests other potential antimicrobial mechanisms. These may include disruption of the cell membrane, inhibition of other essential enzymes, or interference with metabolic pathways. The broad-spectrum activity reported for some compounds suggests multiple modes of action may be at play.[12]

Conclusion

The pyridine-3-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, giving rise to derivatives with a rich and diverse pharmacology. The mechanisms of action are remarkably varied, from the well-defined signaling cascade of the GPR109A receptor, which impacts lipid metabolism, inflammation, and cancer, to the targeted inhibition of a wide range of enzymes and the disruption of vital bacterial machinery. This guide highlights the core pathways and provides a framework for the continued investigation and development of this versatile class of compounds. A thorough understanding of these distinct mechanisms is critical for drug development professionals aiming to optimize therapeutic efficacy while minimizing adverse effects.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Enduring Legacy of Pyridine Carboxylic Acids: A Technical Guide to Their Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine carboxylic acids, a class of heterocyclic organic compounds, represent a cornerstone in the edifice of medicinal chemistry. Their inherent structural features—a pyridine ring conferring desirable physicochemical properties and a carboxylic acid moiety providing a key interaction point with biological targets—have made them a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the discovery, history, and evolution of novel pyridine carboxylic acids, with a focus on their synthesis, biological activities, and the signaling pathways they modulate. The isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—and their derivatives have given rise to a plethora of drugs treating a wide array of human ailments, from infectious diseases to cancer and metabolic disorders.[1][2] This guide aims to be a comprehensive resource for researchers engaged in the ongoing quest for new therapeutic agents inspired by this remarkable chemical family.

A Journey Through Time: Key Historical Discoveries

The story of pyridine carboxylic acids is interwoven with key advancements in our understanding of nutrition and disease.

-

The Discovery of Niacin (Nicotinic Acid): Nicotinic acid was first synthesized in 1867 by the oxidation of nicotine.[3] For decades, its biological significance remained unknown. The early 20th century saw the rise of pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia, particularly in regions where corn was a dietary staple.[4][5] In 1915, Dr. Joseph Goldberger's pioneering epidemiological studies pointed towards a nutritional deficiency as the cause.[3] It wasn't until 1937 that American biochemist Conrad Elvehjem isolated the "pellagra-preventing factor" from liver extracts and identified it as nicotinic acid.[3][4] This discovery led to the fortification of flour with niacin, effectively eradicating pellagra as a major public health issue. Fifty years after its discovery as a vitamin, it was found that nicotinic acid in gram doses could also lower plasma cholesterol levels, unveiling its second face as a broad-spectrum lipid-lowering drug.[6]

-

The Dawn of Antitubercular Therapy: Isoniazid: The mid-20th century witnessed a breakthrough in the fight against tuberculosis with the synthesis of isonicotinic acid hydrazide, commonly known as isoniazid. While the parent compound, isonicotinic acid, had been known for some time, its hydrazide derivative proved to be a potent inhibitor of Mycobacterium tuberculosis. This discovery was a pivotal moment in the development of effective chemotherapy for tuberculosis and isoniazid remains a cornerstone of modern treatment regimens.

Synthetic Strategies: Crafting Novel Pyridine Carboxylic Acids

The versatility of the pyridine ring allows for a wide range of synthetic modifications, enabling the creation of diverse libraries of compounds for drug screening.

General Synthetic Workflow

The synthesis of novel pyridine carboxylic acid derivatives often follows a general workflow that begins with a commercially available or readily synthesized pyridine carboxylic acid starting material. This is then activated, typically by conversion to an acyl chloride, which facilitates subsequent coupling with a variety of amines or alcohols to generate a diverse library of amide or ester derivatives.

Caption: General workflow for the synthesis of pyridine carboxylic acid derivatives.

Detailed Experimental Protocols

Synthesis of Nicotinoyl Chloride:

A mixture of nicotinic acid (0.03 mol) and phosphorus pentachloride (0.05 mol) in anhydrous carbon tetrachloride (20 ml) is refluxed for 2 hours at 100°C.[7] The solvent is then distilled off to yield the solid acid chloride, which can be used in subsequent steps without further purification.[7]

Synthesis of Nicotinic Acid Hydrazide:

To the nicotinoyl chloride (0.03 mol), hydrazine hydrate (0.1 mol) is added dropwise at 0°C.[7] The resulting mixture is stirred for 5 hours at room temperature to produce nicotinic acid hydrazide.[7]

Synthesis of Isonicotinic Acid Hydrazide (Isoniazid):

Isonicotinamide (24.99 g) is dissolved in methyl alcohol (39.48 g), and hydrazine hydrate (100%, 20.20 g) is added.[8][9] The reaction mixture is refluxed for 4 hours at 110°C.[8][9] The alcohol is then distilled off, and the solid isonicotinic acid hydrazide is collected.[8][9] This single-step conversion from isonicotinamide yields a product with high purity (>99%) and a yield of over 95%.[10]

Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives:

Substituted nicotinic acid is treated with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with a substituted thiophen-2-amine under basic conditions to yield the desired N-(thiophen-2-yl) nicotinamide derivative.

Therapeutic Applications and Biological Activities

Pyridine carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as drugs for a wide range of diseases.

Antifungal Activity

Novel pyridine carboxamides have been designed and synthesized as potent antifungal agents, with some acting as succinate dehydrogenase (SDH) inhibitors.

| Compound | Target Organism | Activity | Reference |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | IC50 = 5.6 mg/L (SDH inhibition) | |

| Pyrazole carboxamide thiazole derivatives | Valsa mali | EC50 = 1.77 - 1.97 mg/L |

Experimental Protocol: Mycelial Growth Rate Assay

This method is commonly used to assess the in vitro antifungal activity of compounds.

-

A mycelial disc (typically 5 mm in diameter) is taken from the edge of a young, actively growing fungal colony.[11]

-

The disc is placed in the center of a fresh PDA (Potato Dextrose Agar) plate.[11]

-

The plates are incubated in the dark at a controlled temperature (e.g., 28°C).

-

The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) for a set period (e.g., 5 days).

-

The growth rate is calculated, and the inhibitory effect of a test compound can be determined by comparing the growth rate in the presence and absence of the compound.

Enzyme Inhibition

Pyridine carboxylic acid derivatives have been extensively explored as inhibitors of various enzymes implicated in disease.

Succinate Dehydrogenase (SDH) Inhibition

SDH is a key enzyme in both the citric acid cycle and the electron transport chain, making it a vital target for antifungal and anticancer agents.

Experimental Protocol: SDH Inhibition Assay (DCPIP Reduction Method)

This assay measures the activity of SDH by monitoring the reduction of the electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

-

A reaction mixture is prepared containing phosphate buffer, sodium succinate (substrate), and DCPIP.

-

The mixture is equilibrated to the desired temperature (e.g., 30°C).

-

Isolated mitochondria or a purified SDH enzyme preparation is added to initiate the reaction.

-

The decrease in absorbance at 600 nm, corresponding to the reduction of DCPIP, is measured kinetically using a spectrophotometer.

-

To determine the IC50 value of an inhibitor, the assay is performed in the presence of various concentrations of the test compound.[12]

Caption: Workflow for an in vitro succinate dehydrogenase (SDH) activity assay.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

| Compound | Target | Activity (IC50) | Reference |

| Bis([3][4][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivative 23j | VEGFR-2 | 3.7 nM | [14] |

| Quinoxaline derivative 11 | VEGFR-2 | 0.192 µM | [15] |

Experimental Protocol: VEGFR-2 Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

-

A serial dilution of the test compound is prepared.

-

In a microplate, the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations are added.

-

The reaction is initiated by adding a substrate and ATP.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped, and a detection reagent is added to measure the amount of phosphorylated substrate.

-

The signal (e.g., luminescence or fluorescence) is measured using a microplate reader.

-

The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[13]

α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate digestion. Its inhibition is a therapeutic strategy for managing type 2 diabetes by reducing postprandial hyperglycemia.

Experimental Protocol: α-Amylase Inhibition Assay (DNSA Method)

This colorimetric assay quantifies the amount of reducing sugars produced from the enzymatic digestion of starch.

-

A solution of the test compound at various concentrations is mixed with an α-amylase solution and incubated.

-

A starch solution is added to each tube to start the enzymatic reaction, followed by incubation.

-

The reaction is stopped by adding 3,5-dinitrosalicylic acid (DNSA) reagent.

-

The mixture is heated in a boiling water bath, during which the DNSA reacts with reducing sugars to form a colored product.

-

After cooling, the absorbance of the solution is measured at 540 nm.

-

The percentage of α-amylase inhibition is calculated, and the IC50 value is determined.[16]

Signaling Pathways

Understanding the signaling pathways modulated by pyridine carboxylic acid derivatives is crucial for rational drug design and for elucidating their mechanisms of action.

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, including the activation of the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, key processes in angiogenesis.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyridine carboxylic acid derivatives.

Conclusion

The journey of pyridine carboxylic acids, from the serendipitous discovery of niacin's vitamin activity to the rational design of potent enzyme inhibitors, exemplifies the power of medicinal chemistry to address critical human health needs. The structural simplicity and synthetic tractability of the pyridine carboxylic acid scaffold, coupled with its proven track record in yielding clinically successful drugs, ensure its continued prominence in drug discovery endeavors. As our understanding of disease biology deepens, this versatile chemical framework will undoubtedly serve as a launchpad for the development of the next generation of innovative therapeutics. The data and protocols presented in this guide are intended to empower researchers to build upon this rich history and unlock the full potential of novel pyridine carboxylic acids in the ongoing fight against disease.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ejournal.um.edu.my [ejournal.um.edu.my]

- 8. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]

- 9. EP1575921A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]

- 10. PROCESS FOR THE SYNTHESIS OF ISONICOTINIC ACID HYDRAZIDE - Patent 1575921 [data.epo.org]

- 11. bio-protocol.org [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 6-(cyclopentyloxy)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety information for 6-(cyclopentyloxy)nicotinic acid. It is intended for use by technically qualified individuals trained in handling hazardous chemicals. Information on physical and toxicological properties is limited in publicly available sources. A thorough risk assessment should be conducted by the user before handling this compound.

Chemical Identification and Properties

6-(cyclopentyloxy)nicotinic acid is a substituted pyridinecarboxylic acid derivative. Below are its key identifiers and available physical data.

| Identifier | Value | Source |

| IUPAC Name | 6-(cyclopentyloxy)pyridine-3-carboxylic acid | - |

| CAS Number | 509101-14-8 | [1] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| Physical Form | Solid, Powder | [2] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Storage Class | 11 (Combustible Solids) |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification is based on the Safety Data Sheet provided by Fluorochem. All personnel must be aware of these hazards before handling.

| Hazard Class | GHS Category | Hazard Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |

| Skin Irritation | Category 2 | H315 | Causes skin irritation |

| Serious Eye Irritation | Category 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Precautionary Measures and Protocols

Adherence to the following protocols is mandatory to ensure personnel safety and minimize exposure risk.

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following provides a minimum standard for handling 6-(cyclopentyloxy)nicotinic acid.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and dust, preventing serious eye irritation (H319). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | Prevents skin contact, which can cause irritation (H315). |

| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. | Mitigates risk of respiratory tract irritation (H335) from dust or aerosols. |

Handling and Storage

Proper handling and storage are critical to maintaining the chemical's integrity and preventing accidents.

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust. Handle only under a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Take precautionary measures against static discharge.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store locked up.

-

Experimental Workflow Visualization

The following diagram outlines a logical workflow for handling research chemicals like 6-(cyclopentyloxy)nicotinic acid.

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

| Exposure Route | Protocol |

| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. |

| If on Skin | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention. |

| If Inhaled | Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

Accidental Release Measures

In the event of a spill, follow a structured response to ensure safety and proper containment.

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Keep personnel away from the spill.

-

Environmental Precautions: Discharge into the environment must be avoided. Do not let the product enter drains or waterways.

-

Containment: Absorb the spilled material with an inert absorbent (e.g., sand, vermiculite) and transfer it into a suitable, airtight container for disposal.

Spill Response Workflow

The following decision tree illustrates the logical steps for responding to a chemical spill.

Toxicological and Ecological Information

-

Acute Toxicity: Classified as harmful if swallowed. Specific LD50 data is not publicly available.

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Carcinogenicity/Mutagenicity: No data available.

-

Ecological Hazards: No data available. Avoid release to the environment.

Disposal Considerations

Dispose of this material and its container at a licensed chemical destruction plant or via a licensed waste disposal contractor. Do not allow it to enter drains, sewers, or waterways. All local and national regulations for hazardous waste disposal must be followed.

References

Delving into the Solubility of 6-(Cyclopentyloxy)pyridine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid, a pyridine analog with potential applications in pharmaceutical research.[1] Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in various organic solvents. Additionally, it outlines a general experimental workflow and discusses the broader context of pyridine carboxylic acid derivatives in biological pathways.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively published. To facilitate research and development, the following table provides a standardized format for recording experimentally determined solubility values. Researchers are encouraged to populate this table as data becomes available.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Tetrahydrofuran | ||||

| Acetonitrile | ||||

| Dimethyl Sulfoxide | ||||

| N,N-Dimethylformamide | ||||

| Toluene | ||||

| Heptane |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Principle: A saturated solution of the compound is created by shaking an excess amount of the solid compound in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then measured.

Apparatus and Reagents:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vial to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility in mg/mL or mol/L.

Qualitative and Semi-Quantitative Solubility Assessment

For rapid screening, a qualitative or semi-quantitative approach can be employed.

Procedure:

-

Weigh a specific mass of the compound (e.g., 1 mg) into a small test tube or vial.[1]

-

Add the selected organic solvent in small, measured increments (e.g., 100 µL).[1]

-

After each addition, vortex or shake the vial vigorously for a set amount of time (e.g., 30-60 seconds).[2]

-

Visually inspect the solution for the complete dissolution of the solid.

-

Continue adding solvent until the compound is fully dissolved.[1]

-

The solubility can be expressed as an approximate range (e.g., <10 mg/mL, 10-50 mg/mL, >50 mg/mL).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of an organic compound.

Caption: Workflow for Solubility Determination.

General Signaling Pathway Context for Pyridine Carboxylic Acids

While a specific signaling pathway for this compound is not defined in the literature, pyridine carboxylic acid derivatives are known to interact with various biological targets.[3] The carboxylic acid group can contribute to binding with metal ions in enzyme active sites, and the pyridine ring can participate in π-π stacking and hydrogen bonding.[3] The diagram below represents a generalized concept of how such a molecule might interact with a cellular pathway.

Caption: Generalized Interaction of Pyridine Carboxylic Acids.

References

Spectroscopic Profile of 6-(cyclopentyloxy)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals